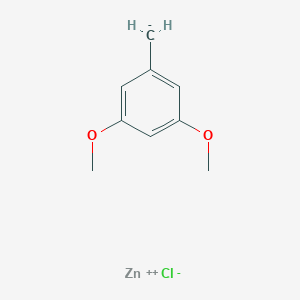
zinc;1-methanidyl-3,5-dimethoxybenzene;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;1-methanidyl-3,5-dimethoxybenzene;chloride, also known as 3,5-dimethoxybenzylzinc chloride, is an organozinc compound with the molecular formula C₉H₁₁ClO₂Zn. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a crucial reagent in the biomedicine industry, aiding in the synthesis of various pharmaceutical drugs targeting diseases such as cancer, diabetes, and neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of zinc;1-methanidyl-3,5-dimethoxybenzene;chloride typically involves the reaction of 3,5-dimethoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3,5-Dimethoxybenzyl chloride+Zn→3,5-Dimethoxybenzylzinc chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and other parameters to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Zinc;1-methanidyl-3,5-dimethoxybenzene;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce hydrocarbons. Substitution reactions can result in a variety of substituted benzyl compounds .
Scientific Research Applications
Zinc;1-methanidyl-3,5-dimethoxybenzene;chloride has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It aids in the development of pharmaceutical drugs targeting cancer, diabetes, and neurological disorders.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which zinc;1-methanidyl-3,5-dimethoxybenzene;chloride exerts its effects involves the formation of carbon-carbon bonds through nucleophilic addition reactions. The zinc atom acts as a Lewis acid, facilitating the attack of the nucleophile on the electrophilic carbon atom. This results in the formation of a new carbon-carbon bond, which is crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzylmagnesium chloride: Similar in structure but contains magnesium instead of zinc.
3,5-Dimethoxybenzyl lithium: Contains lithium instead of zinc.
3,5-Dimethoxybenzyl sodium: Contains sodium instead of zinc.
Uniqueness
Zinc;1-methanidyl-3,5-dimethoxybenzene;chloride is unique due to its specific reactivity and stability compared to its magnesium, lithium, and sodium counterparts. The zinc atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C9H11ClO2Zn |
|---|---|
Molecular Weight |
252.0 g/mol |
IUPAC Name |
zinc;1-methanidyl-3,5-dimethoxybenzene;chloride |
InChI |
InChI=1S/C9H11O2.ClH.Zn/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
PDLKBNJDKMOTDI-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=CC(=C1)[CH2-])OC.[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















